Normal Boiling Point Shift of +4.2 °C Relative to Perfluoro-2-butene Directly Impinges on Process Temperature Windows and Cylinder Handling Logistics
The normal boiling point of perfluoro-1-butene is 278.0 K (≈ 5.0 °C) as compiled by the NIST Thermodynamics Research Center based on the experimental data of Weast and Grasselli (1989) [1]. Under the same authoritative source, the structural isomer perfluoro‑2‑butene (CAS 360‑89‑4) exhibits a normal boiling point of 274.3 K (≈ 1.1 °C), as reported by PCR Inc. (1990) [2]. The resulting boiling‑point elevation of approximately 4 °C for the terminal alkene isomer has direct consequences for low‑temperature heat‑transfer loops, condensation/re‑evaporation cycling, and the selection of pressure vessels that can safely accommodate the vapor pressure at ambient temperatures.
| Evidence Dimension | Normal boiling point (Tboil) at 101.325 kPa |
|---|---|
| Target Compound Data | 278.0 K (≈ 5.0 °C) |
| Comparator Or Baseline | Perfluoro-2-butene: 274.3 K (≈ 1.1 °C) |
| Quantified Difference | +3.7 K (+4.2 °C higher for the 1‑butene isomer) |
| Conditions | Compiled data from NIST Chemistry WebBook; primary references: Weast and Grasselli (1989) for perfluoro-1-butene; PCR Inc. (1990) for perfluoro-2-butene. Measurements at ambient pressure. |
Why This Matters
A 4 °C higher boiling point shifts the entire vapor‑liquid equilibrium envelope, enabling perfluoro‑1‑butene to remain liquid under mild refrigeration where perfluoro‑2‑butene would require sub‑ambient cooling or higher pressure, directly affecting equipment design and operational cost.
- [1] NIST Chemistry WebBook. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. Tboil: 278.0 K. Data compiled by Thermodynamics Research Center, NIST Boulder Laboratories. Primary reference: Weast and Grasselli, 1989. View Source
- [2] NIST Chemistry WebBook. Octafluoro-2-butene (CAS 360-89-4). Tboil: 274.3 K. Data compiled by R.L. Brown and S.E. Stein. Primary reference: PCR Inc., 1990. View Source
